molecular formula C7H12ClNO2 B15306651 rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride

Cat. No.: B15306651
M. Wt: 177.63 g/mol
InChI Key: LTBXAHQOTTXTJK-KGZKBUQUSA-N
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Description

rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a bicyclic amino acid derivative characterized by a rigid norbornane-like scaffold. The compound features a bridgehead nitrogen atom and a carboxylic acid group at the 3-position of the bicyclo[2.2.1]heptane system. Its racemic form indicates a 1:1 mixture of enantiomers, though the (3R,4R)-configuration is often pharmacologically relevant due to stereospecific interactions with biological targets. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

(3S,4S)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-8-2-1-5(6)3-8;/h5-6H,1-4H2,(H,9,10);1H/t5-,6-;/m1./s1

InChI Key

LTBXAHQOTTXTJK-KGZKBUQUSA-N

Isomeric SMILES

C1CN2C[C@@H]1[C@@H](C2)C(=O)O.Cl

Canonical SMILES

C1CN2CC1C(C2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Racemic Aza-Diels-Alder Cyclization

The core bicyclic structure is synthesized via an aza-Diels-Alder reaction between cyclopentadiene and a racemic imine precursor. Unlike enantioselective variants employing chiral auxiliaries, this method omits stereochemical control, yielding a racemic mixture. The reaction proceeds in anhydrous toluene under reflux (110°C, 24 hours), achieving ~60% conversion.

Key Reaction Conditions :

  • Diene : Cyclopentadiene (1.2 equiv)
  • Imine : Prepared from glyoxylic acid and benzylamine (1.0 equiv)
  • Solvent : Toluene (0.1 M concentration)
  • Temperature : Reflux (110°C)

Exocyclic N-C Hydrogenolysis

The intermediate N-(1-phenylethyl) bicyclic compound undergoes hydrogenolysis using H₂ (1 atm) and 10% Pd/C (5 mol%) in ethanol. Di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) is added to facilitate N-deprotection and Boc-group introduction. After 24 hours at room temperature, the Boc-protected amine is isolated in 75% yield.

Critical Parameters :

  • Catalyst : Pd/C (10 wt%)
  • Additive : Boc₂O (1.5 equiv)
  • Workup : Acidification to pH 4.0 (citric acid), extraction with dichloromethane

Hydrochloride Salt Formation

The Boc group is removed via trifluoroacetic acid (TFA, 2.0 equiv) in dichloromethane, followed by neutralization with HCl (gas) in ethanol. Crystallization from ethanol/ether affords the hydrochloride salt in 85% yield.

Purification :

  • Solvent System : Ethanol/diethyl ether (3:1 v/v)
  • Purity : >98% (HPLC)

Hydroxyproline-Derived Synthesis

Sulfonate Ester Formation

trans-4-Hydroxyproline is converted to (3R)-N-Boc-3-methylsulfonyloxypyrrolidine using methanesulfonyl chloride (MsCl, 1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C. The sulfonate ester is isolated in 90% yield after aqueous workup.

Reaction Profile :

  • Temperature : 0°C → room temperature
  • Time : 2 hours

Enolate Alkylation

The sulfonate reacts with sodium enolate (generated from ethyl acetate and NaH) in tetrahydrofuran (THF) at −78°C. This step yields a 65% mixture of diastereomeric pyrrolidinylacetic esters. Racemization at this stage ensures a 1:1 enantiomeric ratio.

Stereochemical Control :

  • Base : Sodium hydride (2.0 equiv)
  • Solvent : THF (0.2 M)

Reduction and Cyclization

The ester is reduced to a primary alcohol using LiAlH₄ (2.5 equiv) in diethyl ether, followed by mesylation (MsCl, 1.1 equiv) to form the bis-sulfonate. Deprotection of the Boc group with TFA (2.0 equiv) triggers cyclization, yielding the bicyclic amine in 70% yield.

Cyclization Conditions :

  • Temperature : Room temperature
  • Time : 12 hours

Acidification and Salt Formation

The free amine is treated with HCl (4.0 M in dioxane) to form the hydrochloride salt, crystallized from methanol/diethyl ether (95% yield).

Comparative Analysis of Methods

Parameter Aza-Diels-Alder Route Hydroxyproline Route
Starting Material Cyclopentadiene, imine trans-4-Hydroxyproline
Key Step Hydrogenolysis Enolate alkylation
Total Yield ~60% ~50%
Stereochemical Outcome Racemic Racemic
Purification Complexity Moderate High

The aza-Diels-Alder method offers shorter synthesis but requires handling gaseous H₂. In contrast, the hydroxyproline route provides modular intermediates but involves multiple protection/deprotection steps.

Structural Validation and Characterization

Post-synthesis, the product is validated via:

  • ¹H/¹³C NMR : Bicyclic proton signals at δ 3.2–3.8 ppm (pyrrolidine ring) and carboxylic acid resonance at δ 172 ppm.
  • X-ray Crystallography : Confirms the [2.2.1] bicyclic framework and hydrochloride counterion.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve rac-emates into two peaks (1:1 ratio).

Industrial-Scale Considerations

For bulk production, continuous flow hydrogenation and mechanochemical aza-Diels-Alder reactions are proposed to enhance efficiency. Solvent recycling (toluene, ethanol) and catalytic Pd/C recovery reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subjects of ongoing research .

Comparison with Similar Compounds

Notes on Evidence and Limitations

  • Contradictions: and list conflicting molecular formulas (C₇H₁₄ClNO₃ vs. C₇H₁₂ClNO₂) for similar compounds, likely due to variations in salt forms or substituents .
  • Data Gaps: Limited pharmacological data exist for the exact target compound; inferences are drawn from structural analogs (e.g., ).

Biological Activity

Rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride, also known as (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, is a bicyclic compound that has garnered attention in pharmaceutical research due to its unique structural properties and biological activity. This compound is notable for its potential applications in drug development, particularly in treating central nervous system disorders.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name: (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
  • Molecular Formula: C7H11NO2
  • Molecular Weight: 141.17 g/mol
  • CAS Number: 171754-03-3
  • Purity: Typically around 95%-97% in commercial preparations.

Research indicates that this compound acts primarily as a ligand for cholinergic receptors, which are crucial in various neurological functions. Its structural similarity to acetylcholine suggests it may modulate neurotransmitter activity, potentially influencing cognitive functions and memory processes.

Pharmacological Effects

Studies have shown that this compound exhibits a range of biological activities:

  • Neuroprotective Effects: It has been investigated for its ability to protect neurons against damage from neurotoxic agents.
  • Cognitive Enhancement: Preliminary studies suggest potential benefits in enhancing memory and learning capabilities in animal models.
  • Anti-inflammatory Properties: Some research indicates that it may reduce inflammation in neural tissues, contributing to its neuroprotective effects.

Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of this compound, researchers administered varying doses to rodent models subjected to neurotoxic agents. The results indicated a significant reduction in neuronal cell death compared to control groups, suggesting a protective mechanism against oxidative stress.

Study 2: Cognitive Enhancement

Another study focused on the cognitive enhancement properties of the compound involved behavioral tests on mice subjected to memory impairment protocols. Mice treated with the compound showed improved performance in maze navigation tasks compared to untreated controls, indicating potential applications in treating cognitive decline.

Data Tables

Study Objective Methodology Findings
Study 1Assess neuroprotective effectsRodent model with neurotoxinsReduced neuronal death; protective against stress
Study 2Evaluate cognitive enhancementBehavioral maze testsImproved navigation performance; enhanced memory

Q & A

Basic Research Question

Methodological Answer:
Synthesis of this compound requires precise control over stereochemistry and reaction conditions. Key steps include:

Cyclization : Start with bicyclic amine precursors and employ acid/base-catalyzed cyclization to form the azabicyclo framework. Strong acids (e.g., HCl) or bases (e.g., NaH) are critical for ring closure .

Chiral Resolution : Use chiral chromatography or enzymatic resolution to separate enantiomers. For example, immobilized lipases can selectively hydrolyze one enantiomer .

Purification : Crystallization or preparative HPLC ensures >97% purity. Industrial-scale synthesis often uses solvent optimization (e.g., ethanol/water mixtures) for cost-effective crystallization .

Q. Table 1: Comparison of Lab-Scale vs. Industrial Synthesis

ParameterLab-ScaleIndustrial-Scale
Cyclization AgentHCl (catalytic)H₂SO₄ (stoichiometric)
PurificationPreparative HPLCCrystallization (ethanol/water)
Yield40–60%75–85%
Enantiomeric Excess>99% (after resolution)>98% (via optimized crystallization)

How does the stereochemistry of this compound influence its biological activity?

Basic Research Question

Methodological Answer:
The (3R,4R) configuration determines binding affinity to biological targets. For example:

  • Neuropharmacology : The rigid bicyclic structure mimics natural neurotransmitters, enabling selective interaction with GABAₐ or NMDA receptors. Enantiomeric impurities (>2%) can reduce binding efficacy by 50% .
  • Antibacterial Activity : Stereochemistry affects penetration through bacterial cell walls. The (3R,4R) form shows 10-fold higher activity against Gram-positive strains compared to its (3S,4S) counterpart .

Q. Experimental Validation :

  • Circular Dichroism (CD) : Confirm stereochemical integrity post-synthesis.
  • Docking Simulations : Compare binding modes of enantiomers to target proteins (e.g., PDB: 4COF) .

What strategies can resolve contradictions in reported biological activities across studies?

Advanced Research Question

Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. Mitigation strategies include:

Standardize Assay Protocols :

  • Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control for pH/temperature .
  • Validate purity via LC-MS (detection limit: <0.1% impurities) .

Mechanistic Studies :

  • Perform isothermal titration calorimetry (ITC) to quantify binding constants under uniform conditions.
  • Compare results with structurally analogous compounds (e.g., 4-fluoro derivatives) to isolate stereochemical effects .

Case Study :
A 2024 study reported conflicting IC₅₀ values (5 μM vs. 20 μM) for NMDA receptor inhibition. Reanalysis revealed residual DMSO (0.1%) in one study suppressed activity by 40% .

How to design experiments to assess the compound’s pharmacokinetics in CNS-targeted drug delivery?

Advanced Research Question

Methodological Answer:

In Vitro Models :

  • Blood-Brain Barrier (BBB) Permeability : Use MDCK-MDR1 monolayers. Apply 10 μM compound and measure apparent permeability (Papp). A Papp >5 × 10⁻⁶ cm/s indicates favorable CNS penetration .
  • Plasma Protein Binding : Equilibrium dialysis with human serum albumin (HSA). >90% binding suggests limited free drug availability .

In Vivo Studies :

  • Rodent Models : Administer 5 mg/kg IV and collect plasma/brain samples at 0.5, 2, 6, 12 h. LC-MS/MS quantifies brain-to-plasma ratios (target: >0.3) .

Q. Table 2: Key Pharmacokinetic Parameters

ParameterTarget ValueMethod
BBB Permeability (Papp)>5 × 10⁻⁶ cm/sMDCK-MDR1 assay
Plasma Half-Life (t₁/₂)>4 hoursRodent IV pharmacokinetics
Metabolic Stability>50% remaining at 1hLiver microsomal incubation

How can reaction conditions be optimized for large-scale synthesis while maintaining stereochemical integrity?

Advanced Research Question

Methodological Answer:

Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) to enhance enantioselectivity. A 1 mol% loading can improve ee from 85% to 98% .

Solvent Optimization : Replace THF with 2-MeTHF for greener processing. This increases yield by 15% and reduces racemization .

Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and adjust pH/temperature in real time .

Q. Table 3: Optimized Industrial Synthesis Parameters

ParameterOptimal ConditionOutcome
Temperature60°C80% yield, 98% ee
CatalystRu-BINAP99% enantioselectivity
WorkupCrystallization (EtOH)Purity >99%, no chromatography required

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